molecular formula C20H22ClNO5S B2624994 4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE CAS No. 406475-34-1

4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE

Cat. No.: B2624994
CAS No.: 406475-34-1
M. Wt: 423.91
InChI Key: KIFWRKYTXZWNEJ-UHFFFAOYSA-N
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Description

4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a butanamido linkage, and a chlorophenyl butanoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with butanamide to form N-(benzenesulfonyl)butanamide. This intermediate is then reacted with 2-chlorophenyl butanoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl moiety may also play a role in binding to cellular receptors, modulating various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-BROMOPHENYL BUTANOATE: Similar structure but with a bromine atom instead of chlorine.

    4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-FLUOROPHENYL BUTANOATE: Contains a fluorine atom instead of chlorine.

    4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-METHYLPHENYL BUTANOATE: Features a methyl group instead of chlorine.

Uniqueness

4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl moiety, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs .

Properties

IUPAC Name

[4-[benzenesulfonyl(butanoyl)amino]-2-chlorophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S/c1-3-8-19(23)22(28(25,26)16-10-6-5-7-11-16)15-12-13-18(17(21)14-15)27-20(24)9-4-2/h5-7,10-14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWRKYTXZWNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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